Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, have been the subject of considerable research due to their potential pharmaceutical applications . The chemical reactions involved in their synthesis have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 191.19 .Scientific Research Applications
“Ethyl imidazo[1,2-a]pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 77112-52-8 . It has a molecular weight of 191.19 . This compound is often used as a versatile scaffold in organic synthesis and drug development .
“Ethyl imidazo[1,2-a]pyrazine-2-carboxylate” is a versatile scaffold in organic synthesis and drug development . Here are some potential applications based on its general use:
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Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic compounds . The specific methods and procedures would depend on the target compound being synthesized.
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Drug Development : Given its versatility, it could be used in the development of new pharmaceuticals . The methods of application would involve various stages of drug development, including discovery, preclinical testing, clinical trials, and manufacturing.
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Biological Activity Research : The compound’s biological activity could be studied to understand its effects on biological systems . This could involve in vitro and in vivo experiments, with methods and procedures varying based on the specific biological system being studied.
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Development of Imidazo[1,2-a]pyrazine Derivatives : The compound could be used in the development of imidazo[1,2-a]pyrazine derivatives . This would involve various chemical reactions to modify the structure of the compound and create new derivatives.
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Reactivity Studies : The reactivity of the compound could be studied to understand its behavior in various chemical reactions . This could involve experiments to determine reaction rates, reaction mechanisms, and the effects of various conditions on the reaction.
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Pharmaceutical Chemistry : This compound could be used in the design and synthesis of new pharmaceuticals . The specific methods would depend on the target drug molecule and could involve various stages of drug development, including discovery, preclinical testing, clinical trials, and manufacturing .
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Heterocyclic Chemistry : As a heterocyclic compound, it could be used in the study of heterocyclic chemistry . This could involve studying its reactivity, synthesis of new heterocyclic compounds, and exploring its potential applications .
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Medicinal Chemistry : In medicinal chemistry, this compound could be used as a scaffold for the development of new therapeutic agents . The methods would involve various stages of drug discovery and development, including target identification, lead optimization, and preclinical testing .
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Chemical Biology : In chemical biology, this compound could be used to study biological systems . This could involve studying its interactions with biological molecules, its effects on biological systems, and its potential therapeutic applications .
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Material Science : In material science, this compound could potentially be used in the development of new materials with desired properties . The specific methods would depend on the type of material being developed .
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Biochemistry : In biochemistry, this compound could be used to study biochemical processes . This could involve studying its interactions with enzymes, its effects on metabolic pathways, and its potential applications in biochemistry .
Future Directions
Imidazo[1,2-a]pyridines, which are structurally similar to Ethyl imidazo[1,2-a]pyrazine-2-carboxylate, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABYVXORFBBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474342 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
CAS RN |
77112-52-8 | |
Record name | ethyl imidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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